O-Acetaldehydyl-hexaethylene glycol

Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) and Oligo(ethylene glycol) (OEG) Architectures

Polyethylene glycols (PEGs) and their shorter-chain counterparts, oligo(ethylene glycols) (OEGs), are polymers composed of repeating ethylene (B1197577) glycol units. These molecules are well-known for their hydrophilicity, biocompatibility, and low toxicity, making them ideal for various biomedical and industrial applications. sigmaaldrich.com The basic structure of these polymers can be readily modified by attaching different functional groups to the terminal hydroxyl groups, a process known as functionalization. news-medical.net This allows for the creation of a diverse library of PEG and OEG derivatives with tailored chemical and physical properties. sigmaaldrich.com

O-Acetaldehydyl-hexaethylene glycol fits within this framework as a specifically functionalized OEG. The "hexaethylene glycol" portion of its name indicates a chain of six repeating ethylene glycol units, which provides the characteristic water-solubility and flexible nature of the molecule. nih.gov The "O-Acetaldehydyl" group is an acetal (B89532) functionality attached to one of the terminal oxygen atoms of the hexaethylene glycol chain. This modification transforms the basic OEG into a molecule with new chemical reactivity, distinguishing it from the parent hexaethylene glycol. The synthesis of such functionalized OEGs is a key area of research, as it allows for the development of materials with precise control over their properties. nih.gov

Significance of Acetal Functionality within Polyether Systems for Diverse Chemical Applications

The introduction of an acetal group to a polyether system like hexaethylene glycol is of significant chemical interest. Acetals are known for their pH-sensitive nature; they are stable under neutral and basic conditions but are readily cleaved under acidic conditions to regenerate the parent aldehyde and alcohol. This characteristic is particularly valuable in the design of "smart" materials that can respond to changes in their environment.

In the context of this compound, the acetal linkage provides a cleavable bond that can be broken under specific acidic conditions. This property can be harnessed in various applications. For instance, in drug delivery systems, a therapeutic agent could be attached to the molecule via the acetal group. The drug would remain inactive while in the bloodstream (at neutral pH) but would be released upon reaching a target site with a lower pH, such as a tumor microenvironment or within a specific cellular compartment. This pH-triggered release mechanism can enhance the efficacy of the drug while minimizing off-target effects.

Furthermore, the acetal group can serve as a protecting group for an aldehyde functionality during a multi-step synthesis. The aldehyde can be deprotected under mild acidic conditions when needed for a subsequent reaction. This makes this compound a potentially useful building block in the synthesis of more complex molecules and polymers.

Research Landscape and Potential Directions for this compound Systems

While direct research on this compound is not yet extensive, the broader field of functionalized OEGs and acetal-containing polymers points to several promising research directions. rsc.org Future research is likely to focus on the following areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce high-purity this compound will be a crucial first step. Detailed characterization of its physical and chemical properties, including its pH-lability profile, will also be necessary. Analytical techniques such as NMR, HPLC, and FTIR would be essential for ensuring the purity and structural integrity of the compound.

pH-Responsive Materials: A significant area of investigation will be the incorporation of this compound into larger polymer structures to create pH-sensitive materials. This could include the development of hydrogels that degrade and release their contents in acidic environments, or micelles that disassemble to release an encapsulated drug.

Bioconjugation and Drug Delivery: The potential of this molecule as a linker in bioconjugation is another exciting avenue. Researchers may explore its use in attaching drugs, proteins, or targeting ligands to create advanced therapeutic agents. nih.gov The pH-cleavable nature of the acetal would be a key feature in designing systems for controlled drug release.

Surface Modification: this compound could be used to modify the surfaces of materials to impart pH-responsive properties. For example, it could be grafted onto the surface of nanoparticles to create "smart" drug carriers that can target acidic tumor tissues.

The ongoing interest in functionalized PEGs and OEGs for a wide range of applications, from tissue engineering to optoelectronics, suggests a bright future for novel derivatives like this compound. sigmaaldrich.comnews-medical.netrsc.org

Compound Data

Physicochemical Properties of Hexaethylene Glycol

| Property | Value |

| Molecular Formula | C12H26O7 |

| Molecular Weight | 282.33 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 205-225 °C at 0.1 mmHg |

| Melting Point | -16 °C |

| Density | 1.127 g/mL at 25 °C |

| Solubility | Miscible with water |

Note: Data sourced from PubChem CID 17472. nih.gov

Structure

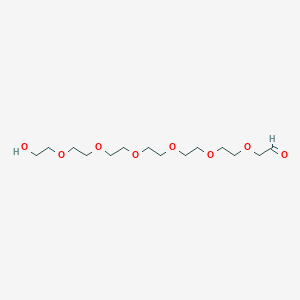

2D Structure

Properties

Molecular Formula |

C14H28O8 |

|---|---|

Molecular Weight |

324.37 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |

InChI |

InChI=1S/C14H28O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1,16H,2-14H2 |

InChI Key |

CTLLATPOKUEFSQ-UHFFFAOYSA-N |

SMILES |

C(COCCOCCOCCOCCOCCOCC=O)O |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCC=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of the O Acetaldehydyl Moiety in Hexaethylene Glycol Systems

Acid-Catalyzed Acetal (B89532) Hydrolysis and Controlled Release of Aldehyde Functionality

The defining characteristic of the acetal linkage in O-acetaldehydyl-hexaethylene glycol is its susceptibility to acid-catalyzed hydrolysis. This reaction cleaves the acetal, releasing a free aldehyde group and the corresponding alcohol, in this case, a hydroxyl group on the hexaethylene glycol chain. libretexts.orgmasterorganicchemistry.com This process is of paramount importance as it allows for the controlled and triggered release of the aldehyde functionality under specific environmental conditions, most notably, a decrease in pH. nih.govnih.gov

The mechanism of acid-catalyzed acetal hydrolysis proceeds through a series of well-established steps. libretexts.orgyoutube.comyoutube.com First, the acid catalyst protonates one of the oxygen atoms of the acetal. libretexts.orgmasterorganicchemistry.com This protonation event makes the corresponding alcohol a good leaving group. Subsequently, the leaving group departs, forming a resonance-stabilized oxocarbenium ion intermediate. youtube.com Finally, a water molecule attacks the electrophilic carbon of the oxocarbenium ion, and after deprotonation, the aldehyde and the alcohol are liberated. libretexts.orgyoutube.com

The rate of this hydrolysis is highly dependent on the pH of the surrounding medium. nih.govnih.gov In neutral or basic conditions, acetals are generally stable. masterorganicchemistry.comorganic-chemistry.org However, under acidic conditions, the hydrolysis rate increases significantly. This pH-sensitivity is a key feature exploited in various applications. For instance, in drug delivery, a therapeutic agent can be linked to a carrier molecule via an acetal bond. This conjugate remains stable in the bloodstream (at physiological pH ~7.4) but readily hydrolyzes in the acidic microenvironment of tumors or endosomes, releasing the active drug at the target site. nih.govnih.gov

The kinetics of acetal hydrolysis can be fine-tuned by modifying the structure of the acetal. For example, studies on various acetals and ketals have shown that the stability of the carbocation intermediate plays a crucial role in determining the rate of hydrolysis. nih.gov Electron-donating groups attached to the acetal carbon can stabilize the carbocation intermediate, thereby accelerating the hydrolysis rate. nih.gov

Nucleophilic Addition Reactions of Acetal-Derived Aldehyde Intermediates

The in situ generation of an aldehyde group through acetal hydrolysis opens up a plethora of possibilities for subsequent chemical transformations. The aldehyde functionality is a versatile reactive handle that can participate in a variety of nucleophilic addition reactions, allowing for the conjugation of various molecules or the formation of new chemical bonds.

Reactions with Amines (Reductive Amination) for Conjugation

One of the most widely utilized reactions of the liberated aldehyde is its reaction with primary or secondary amines to form an imine or enamine, respectively. pressbooks.pub This reaction is often followed by a reduction step, a process known as reductive amination, to yield a stable secondary or tertiary amine linkage. nih.govwikipedia.orgmasterorganicchemistry.com This two-step, one-pot procedure is a powerful tool for conjugating amine-containing molecules, such as proteins, peptides, or small molecule drugs, to the hexaethylene glycol chain. nih.govcreative-biolabs.com

The process begins with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the final amine product. masterorganicchemistry.comresearchgate.net The choice of reducing agent is critical; it must be capable of reducing the iminium ion without reducing the starting aldehyde. researchgate.net

Reductive amination offers a robust and efficient method for bioconjugation, enabling the covalent attachment of biologically active molecules to poly(ethylene glycol) (PEG) chains, a process known as PEGylation. nih.gov PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Other Selective Derivatization Pathways

Beyond reductive amination, the aldehyde functionality generated from acetal hydrolysis can undergo a range of other selective derivatization reactions. These reactions provide alternative strategies for modifying the hexaethylene glycol system.

For instance, the aldehyde can react with hydrazide-functionalized molecules to form stable hydrazone linkages. This reaction is particularly useful in bioconjugation due to its high selectivity and the stability of the resulting bond under physiological conditions. creative-biolabs.com

Another pathway involves the reaction of the aldehyde with hydroxylamine (B1172632) derivatives to form oxime linkages. Similar to hydrazone formation, oxime ligation is a highly chemoselective reaction that proceeds efficiently under mild conditions.

Furthermore, the aldehyde can participate in Wittig-type reactions to form alkenes, or it can be oxidized to a carboxylic acid, providing another functional handle for further modification. The selective oxidation of ethylene (B1197577) glycol to glycolaldehyde (B1209225) has been demonstrated using specific enzymes. researchgate.net These alternative derivatization pathways expand the chemical toolbox available for tailoring the properties and applications of this compound systems.

Kinetic and Thermodynamic Aspects of Acetal Formation and Cleavage within Oligo(ethylene glycol) Chains

The formation and cleavage of the acetal group in the context of an oligo(ethylene glycol) chain are governed by both kinetic and thermodynamic factors. The reaction is an equilibrium process, and the position of the equilibrium can be influenced by the reaction conditions. youtube.comyoutube.com

The formation of an acetal from an aldehyde and an alcohol is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product side. youtube.comlibretexts.org The mechanism is essentially the reverse of acetal hydrolysis. masterorganicchemistry.com The rate of acetal formation is influenced by the reactivity of the aldehyde and the alcohol, as well as the steric hindrance around the reaction center.

The cleavage of the acetal, as discussed earlier, is favored under acidic conditions and in the presence of excess water. youtube.com The thermodynamics of this process are influenced by the stability of the reactants and products. The entropy of the system also plays a role; the hydrolysis of one acetal molecule results in the formation of two or more product molecules, which can be entropically favorable. youtube.com

Studies on the kinetics of acetal hydrolysis in similar systems have provided valuable insights. For example, the hydrolysis of acetal-linked oligoethylenimines has been shown to have half-lives on the order of minutes at pH 5.0 and hours at physiological pH 7.4. nih.govacs.org This demonstrates the significant impact of pH on the cleavage rate. The specific rate constants for the hydrolysis of various acetals can be determined experimentally and are crucial for designing systems with predictable release profiles.

Influence of Hexaethylene Glycol Chain Length and Flexibility on Acetal Stability and Reactivity

The hexaethylene glycol chain is not merely a passive scaffold but can actively influence the stability and reactivity of the terminal acetal moiety. The length and flexibility of the oligo(ethylene glycol) chain can exert both steric and electronic effects on the acetal group.

Research has shown that the length of the poly(ethylene glycol) (PEG) chain can affect the reactivity of a terminal aldehyde group. nih.govelsevierpure.comncku.edu.tw In one study, a longer PEG chain led to increased recognition ability when the terminal aldehyde was conjugated to sugar moieties, which was attributed to the increased mobility of the chain end. nih.govelsevierpure.comncku.edu.tw This suggests that the flexibility of the hexaethylene glycol chain can play a significant role in the accessibility of the acetal group and the subsequently formed aldehyde to reactants.

The hydrophilic nature of the hexaethylene glycol chain can also influence the local environment around the acetal group. The chain can create a hydrated microenvironment that may affect the kinetics of hydrolysis by influencing the local concentration of water and hydronium ions. Furthermore, the conformation of the oligo(ethylene glycol) chain, which is known to be flexible and can adopt various conformations in solution, could potentially shield the acetal group from the bulk solvent, thereby affecting its stability.

While direct studies on the influence of the hexaethylene glycol chain specifically on O-acetaldehydyl acetal stability are limited, the principles derived from studies on other PEGylated systems provide a strong basis for understanding these effects. The interplay between the chain's physical properties and the chemical reactivity of the terminal functional group is a critical aspect to consider in the design and application of these molecules.

Advanced Spectroscopic and Structural Characterization Methodologies for O Acetaldehydyl Hexaethylene Glycol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of O-Acetaldehydyl-hexaethylene glycol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the presence of the acetaldehydyl group is confirmed by characteristic signals that are distinct from the parent hexaethylene glycol. A doublet corresponding to the methyl protons (CH₃) and a quartet from the methine proton (-CH(OH)-O-) of the hemiacetal group are key identifiers. The large signal from the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) dominates the spectrum, typically appearing as a complex multiplet. nih.govresearchgate.net The terminal hydroxyl groups, including the one on the hemiacetal, give rise to signals whose chemical shifts can be sensitive to solvent, concentration, and temperature. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbon of the methyl group, the hemiacetal carbon (O-C(OH)-O), and the distinct carbons of the hexaethylene glycol backbone can be resolved and assigned. chemicalbook.com Comparing the spectrum to that of the starting material, hexaethylene glycol, allows for clear confirmation of the modification. The purity of the sample can be assessed by the absence of signals corresponding to unreacted starting materials or side products.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table provides the predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and assignments for the key nuclei in the molecule.

| Nucleus | Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| a | CH₃ -CH(OH)- | ~1.3 | Doublet (d) | ~20 |

| b | CH₃-CH(OH) -O- | ~4.8 | Quartet (q) | ~99 |

| c | -O-CH₂ -CH₂-O- (backbone) | ~3.6-3.7 | Multiplet (m) | ~70-73 |

| d | HO-CH₂ -CH₂-O- (terminal) | ~3.7 | Multiplet (m) | ~61 |

| e | -CH(OH)-O -H, -CH₂-O -H | Variable | Singlet (s) | N/A |

Mass Spectrometry (MS) for Molecular Weight Distribution and Oligomer Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and analyzing its distribution if it is part of a polymer mixture. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent fragmentation of the molecule. nih.govnih.govbath.ac.uk

For the defined structure (C₁₄H₃₀O₈), the expected monoisotopic mass is 326.1889 g/mol . In ESI-MS and MALDI-MS, the compound is often observed as an adduct with a cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.govfrontiersin.org Therefore, the primary observed ions would be at m/z values corresponding to these adducts. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition. nih.gov

Fragmentation analysis via tandem mass spectrometry (MS/MS) can further confirm the structure. Characteristic fragmentation patterns for poly(ethylene glycol) derivatives include the sequential loss of ethylene oxide units (44 Da). shimadzu.com The loss of the acetaldehydyl group or water from the hemiacetal can also be expected.

Table 2: Predicted Mass Spectrometry Data for this compound This interactive table shows the predicted m/z values for common adducts and fragments.

| Ion | Formula | Description | Predicted m/z |

| [M+H]⁺ | [C₁₄H₃₁O₈]⁺ | Protonated Molecule | 327.1962 |

| [M+Na]⁺ | [C₁₄H₃₀O₈Na]⁺ | Sodiated Adduct | 349.1782 |

| [M+K]⁺ | [C₁₄H₃₀O₈K]⁺ | Potassiated Adduct | 365.1521 |

| [M-H₂O+Na]⁺ | [C₁₄H₂₈O₇Na]⁺ | Loss of Water | 331.1676 |

| [M-C₂H₄O+Na]⁺ | [C₁₂H₂₆O₇Na]⁺ | Loss of Acetaldehyde (B116499) | 305.1520 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in this compound. aip.orgresearchgate.net The spectra are characterized by bands corresponding to the vibrations of specific chemical bonds.

The FTIR spectrum would prominently feature a broad O-H stretching band around 3400 cm⁻¹, characteristic of the hydroxyl groups. researchgate.net The strong C-O-C stretching vibrations of the ethylene glycol ether backbone are expected around 1100 cm⁻¹. researchgate.netbas.bg The formation of the hemiacetal introduces specific vibrations; acetals and related structures show a complex series of bands in the 1200-1000 cm⁻¹ region. researchgate.netrsc.org Aliphatic C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. The C-H stretching and bending modes are typically strong in Raman spectra. researchgate.net The C-C and C-O backbone vibrations also give rise to characteristic Raman signals. bas.bg

Table 3: Key Vibrational Bands for this compound This interactive table lists the expected wavenumbers (cm⁻¹) and corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |

| ~3400 | O-H stretch (hydroxyl) | IR, Raman |

| 2850-3000 | C-H stretch (aliphatic) | IR, Raman |

| ~1450 | C-H bend (scissoring) | IR, Raman |

| 1200-1000 | C-O-C stretch (ether and acetal) | IR |

| ~1100 | C-O-C stretch (ether backbone) | IR, Raman |

| ~840 | CH₂ rock | Raman |

X-ray Diffraction Studies of this compound in Crystalline Assemblies

X-ray Diffraction (XRD) is used to study the solid-state structure of this compound, revealing information about its crystallinity and molecular packing. Oligo(ethylene glycols) are known to form ordered, crystalline structures. harvard.edu The parent hexaethylene glycol, for instance, can crystallize, and its conformation is often helical (TGT, where T is trans and G is gauche) to accommodate the packing forces and hydrogen bonding. harvard.edu

Chromatographic Techniques (e.g., GPC, HPLC) for Polymer Characterization and Separation

Chromatographic techniques are essential for separating this compound from reactants and byproducts and for characterizing its purity and molecular weight distribution. pharmtech.com

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is effective for separating oligomers of polyethylene (B3416737) glycol. nih.govnih.gov This technique can easily separate the more hydrophobic this compound from the more polar, unreacted hexaethylene glycol. The retention time of the product would be longer than that of the starting material under typical reversed-phase conditions (e.g., C8 or C18 column with a water/methanol or water/acetonitrile (B52724) gradient). nih.gov

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. Since this compound is a well-defined, monodisperse compound, GPC would show a single, sharp peak, confirming the absence of any significant polymer distribution (i.e., a low polydispersity index, PDI ≈ 1). wikipedia.org This technique is particularly useful for confirming that no unwanted polymerization has occurred during the synthesis and for determining the average molecular weight against known standards. lcms.cz

Table 4: Representative Chromatographic Separation Parameters This interactive table outlines typical conditions for the HPLC and GPC analysis of this compound.

| Technique | Parameter | Description |

| HPLC | Stationary Phase | Reversed-Phase C8 or C18 |

| Mobile Phase | Gradient of water and methanol/acetonitrile | |

| Detection | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | |

| Expected Elution | Product elutes after unreacted hexaethylene glycol | |

| GPC/SEC | Stationary Phase | Porous polymer beads (e.g., styrene-divinylbenzene) |

| Mobile Phase | Tetrahydrofuran (THF) or water | |

| Detection | Refractive Index (RI) | |

| Expected Result | Single sharp peak indicating low polydispersity |

Theoretical and Computational Studies of O Acetaldehydyl Hexaethylene Glycol

Quantum Chemical Approaches to Electronic Structure and Reactivity Profiles

Quantum chemical methods are fundamental in understanding the electronic properties and reaction pathways of molecules. These ab initio (from first principles) and Density Functional Theory (DFT) approaches provide detailed insights into molecular behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for studying relatively large molecules like PEG derivatives. researchgate.net DFT is particularly effective for mapping reaction energy profiles, including the identification of transition states and reaction intermediates.

For a compound like O-acetaldehydyl-hexaethylene glycol, a key reaction of interest is the hydrolysis of the acetal (B89532) group, which is often pH-sensitive. DFT calculations can model this process by:

Locating Transition States: Identifying the highest energy point along the reaction coordinate for acetal cleavage. The energy of this transition state determines the reaction rate.

Simulating Solvent Effects: Incorporating implicit or explicit solvent models to understand how the surrounding medium (e.g., water) influences the reaction mechanism and energetics.

Studies on similar systems have used DFT to correlate molecular structure with inhibition efficiency, calculating parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net The energy gap between these orbitals (ΔE) is a crucial indicator of molecular stability and reactivity.

Table 1: Representative Quantum Chemical Parameters Calculated with DFT (Note: These are illustrative values for related PEG oligomers as direct data for the subject compound is unavailable.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.2 eV |

| ΔE (ELUMO - EHOMO) | Energy Gap; indicates chemical reactivity and stability. | 8.7 eV |

Ab initio methods, while often more computationally intensive than DFT, can provide highly accurate results for conformational energies and the prediction of spectroscopic data. For a flexible molecule like hexaethylene glycol, numerous conformations exist due to rotation around its many single bonds.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are used to:

Perform Conformational Searches: Systematically or stochastically explore the potential energy surface to identify low-energy conformers.

Predict Spectroscopic Signatures: Calculate vibrational frequencies (IR and Raman) and NMR chemical shifts for different conformers. nih.gov Comparing these computed spectra with experimental data helps to confirm the dominant conformations present in a sample. nih.gov

For instance, computational studies on ethylene (B1197577) glycol and its aqueous solutions have shown that a variety of stable conformations coexist at surfaces and in solution, which can be identified by their unique vibrational signatures. nih.gov

In Silico Modeling of Molecular Interactions (e.g., with Proteins in Crystallographic Contexts)

The interaction of PEG and its derivatives with biological macromolecules, particularly proteins, is a major area of research, especially in drug delivery and biotechnology. nih.govresearchgate.net In silico modeling, including molecular docking and MD simulations, is used to predict and analyze these interactions. tiktok.com

Molecular Docking: This technique predicts the preferred orientation of one molecule (the ligand, e.g., a PEG derivative) when bound to a second (the receptor, e.g., a protein). It is often used to identify potential binding sites on a protein surface.

MD Simulations of Protein-PEG Complexes: Following docking, MD simulations can be run to assess the stability of the predicted binding pose and to observe the conformational changes in both the protein and the PEG chain upon binding. tiktok.com

Studies have shown that PEG chains tend to interact with specific regions on a protein's surface. MD simulations revealed that PEG molecules often accumulate around non-polar residues while avoiding polar ones, effectively shielding hydrophobic patches on the protein. researchgate.net This "stealth" effect is crucial for PEGylated protein therapeutics, as it can reduce immunogenicity and increase circulation lifetime. nih.gov The presence of an acetal terminus on the PEG chain could introduce additional specific interactions, such as hydrogen bonding, that could be precisely modeled.

Computational Design Principles for Modulating Acetal-PEG Reactivity and Stability

Computational methods are not just for analysis; they are increasingly used for the de novo design of molecules with desired properties. nih.gov For acetal-containing PEG linkers, computational design can help optimize their function, for example, in drug-delivery systems where the linker must be stable in circulation but cleave under specific conditions (e.g., the acidic environment of a tumor).

Design principles informed by computation include:

Tuning Electronic Effects: DFT calculations can predict how modifying substituents near the acetal group will alter its electronic properties, thereby making it more or less susceptible to hydrolysis.

Steric Control: Models can show how bulky groups can sterically hinder the approach of water or hydronium ions, increasing the kinetic stability of the acetal linker.

Conformational Locking: Designing the linker to adopt a specific conformation can pre-organize it for binding to a target or control its accessibility for cleavage.

Computational protocols have been developed for designing linkers to connect protein domains or other molecular fragments, and these principles are directly applicable to the rational design of cleavable PEG-acetal linkers for advanced applications. nih.govnih.govarxiv.org

Applications of O Acetaldehydyl Hexaethylene Glycol As a Versatile Molecular Building Block

Synthesis of Complex Polymer Architectures

There is no available research specifically demonstrating the use of O-Acetaldehydyl-hexaethylene glycol in the synthesis of complex polymer architectures.

Preparation of Block Copolymers using Acetal-Functionalized Oligomers as Macroinitiators

The synthesis of block copolymers using acetal-functionalized macroinitiators is a known strategy in polymer chemistry. For instance, heterotelechelic PEGs with a terminal acetal (B89532) group have been used to initiate the polymerization of other monomers, leading to the formation of block copolymers. The acetal end-group can then be deprotected to reveal a reactive aldehyde for further functionalization. However, no studies have been identified that specifically employ this compound as a macroinitiator for this purpose. Research in this area typically involves PEGs of higher molecular weights.

Grafting and Crosslinking Strategies in Polymer Network Formation

Acetal-containing polymers are utilized in the formation of pH-sensitive hydrogels. The acid-labile nature of the acetal linkage allows for the controlled degradation of the polymer network in acidic environments. This is a valuable property in applications such as drug delivery. While this is a common application for acetal-PEGs, there are no specific examples in the literature of this compound being used as a grafting agent or crosslinker in the formation of polymer networks.

Surface Functionalization and Modification Utilizing Acetal-PEG Linkers

The modification of surfaces with acetal-PEG linkers is a widely used technique to create biocompatible and functional materials.

Creation of Responsive Surfaces with Cleavable Acetal Bonds

The pH-sensitive cleavage of acetal bonds is a key feature in the design of "smart" or responsive surfaces. Surfaces modified with acetal-PEG linkers can be designed to release attached molecules or change their surface properties in response to a decrease in pH. This has applications in targeted drug delivery and biosensing. While the general principle is well-established, no research specifically describes the use of this compound for creating such responsive surfaces.

Development of Chemical Conjugation Strategies with Amine-Containing Substrates

The conjugation of PEG derivatives to amine-containing molecules, such as proteins and peptides, is a cornerstone of bioconjugation chemistry. Acetal-PEG linkers, often activated as N-hydroxysuccinimide (NHS) esters, are employed for this purpose. The NHS ester reacts with primary amines to form stable amide bonds. The acetal group can be preserved during this reaction and later deprotected to an aldehyde for subsequent reactions. There is no specific documentation of this compound being used in such conjugation strategies.

Non-Biomedical Materials Science Applications

The unique chemical structure of this compound, featuring a hydrophilic hexaethylene glycol chain and an acid-labile acetal group, makes it a valuable component in the design of advanced materials. Its applications in non-biomedical materials science are primarily centered around the pH-sensitivity of the acetal linkage, which allows for the creation of "smart" materials that respond to changes in their chemical environment.

Engineering of pH-Sensitive Materials for Controlled Release (non-drug)

The acid-catalyzed hydrolysis of the acetal linkage is a powerful tool for engineering smart materials capable of controlled release of non-biomedical payloads. The acetal group can be thought of as a pH-sensitive "gate." It remains closed and stable at a neutral pH of 7.4 but rapidly opens when the surrounding environment becomes acidic (e.g., pH 5.0). nih.govmdpi.com This principle allows this compound to be used as a monomer or cross-linker in the formation of stimuli-responsive materials.

Mechanism of Release: Materials can be designed where the this compound unit is incorporated as a cleavable pendant group or as part of the main polymer backbone. For instance, it can be used to create microcapsules or hydrogels where the acetal serves as a cleavable cross-linker.

Encapsulation: A payload, such as a fragrance, an agrochemical (e.g., pesticide or fertilizer), a catalyst, or a healing agent for a self-healing polymer, is encapsulated within a polymer matrix cross-linked with acetal-containing molecules.

Stability: At neutral pH, the matrix is stable, and the payload is securely contained.

Triggered Release: Upon exposure to an acidic trigger, the acetal cross-links are hydrolyzed. This degradation breaks apart the polymer network, causing the matrix to swell or dissolve and release its payload into the environment.

The rate of this release can be precisely tuned by modifying the chemical structure of the acetal itself, as different acetals exhibit different hydrolysis kinetics. acs.org This allows for the design of materials with release profiles tailored to specific applications.

| Table 2: Research Findings on Hydrolysis Rates of Acetal-Linked PEG Derivatives | | :--- | :--- | :--- | :--- | | System | pH Condition | Observed Half-Life | Significance | | PEG-acetal-PEI Conjugate | pH 7.4 (Physiological) | 2 hours | Demonstrates relative stability in neutral environments, ensuring payload retention before the trigger. nih.gov | | PEG-acetal-PEI Conjugate | pH 5.5 (Endosomal/Acidic) | 3 minutes | Shows rapid cleavage and "de-shielding" upon exposure to mildly acidic conditions, enabling fast release. nih.gov | | mPEG-PCL-Ace-PTX Micelles | pH 7.4 | 16.8% release in 48h | Low background release in neutral buffer, indicating high stability of the encapsulated payload. mdpi.com | | mPEG-PCL-Ace-PTX Micelles | pH 5.0 | 48.2% release in 48h | Significantly accelerated release in an acidic environment, confirming the pH-triggered mechanism. mdpi.com |

While these specific studies focused on drug delivery, the fundamental chemistry and release data are directly applicable to the design of non-biomedical controlled-release systems for industries such as agriculture, consumer products (e.g., "scratch and sniff" fragrance release), and advanced coatings.

Intermediate in the Synthesis of Other Specialty Chemicals and Advanced Materials

In the field of complex chemical synthesis, protecting groups are indispensable tools. They act as a temporary mask for a reactive functional group, preventing it from reacting while other parts of the- molecule are modified. The acetal group in this compound serves as a classic example of an acid-labile protecting group for one of the terminal hydroxyl (-OH) functions of the hexaethylene glycol chain.

This protection strategy allows for the selective chemical modification of the free hydroxyl group at the other end of the molecule. A synthetic chemist can perform a variety of reactions—such as esterification, etherification, or attachment to a polymer—on the single available reactive site. The acetal group remains inert and unaffected by many of these reaction conditions.

Once the desired modification is complete, the protecting acetal group can be cleanly and efficiently removed by treatment with a mild acid. This regenerates the second hydroxyl group, yielding a precisely synthesized, bifunctional molecule. This method is crucial for producing specialty chemicals like mono-functionalized hexaethylene glycol derivatives, which are valuable as polymer end-capping agents, building blocks for block copolymers, or as spacers in complex molecular architectures.

For example, this approach enables the synthesis of advanced materials such as:

Well-defined block copolymers: By attaching the free hydroxyl to a growing polymer chain and then deprotecting the acetal, a reactive hydroxyl group is revealed at the end of the polymer, allowing for the growth of a second, different polymer block.

Surface modification agents: The free hydroxyl can be used to anchor the molecule to a surface, and after deprotection, the newly revealed hydroxyl can be used to capture another molecule, creating a functionalized surface with a flexible PEG spacer.

Future Research Directions and Emerging Trends in O Acetaldehydyl Hexaethylene Glycol Chemistry

Exploration of Novel Catalytic Systems for Efficient and Selective Acetalization and De-acetalization

The synthesis and cleavage of the O-acetaldehydyl group are pivotal to the application of O-Acetaldehydyl-hexaethylene glycol. Future research will undoubtedly focus on the development of more efficient and selective catalytic systems for these transformations.

Acetalization: Traditional acid-catalyzed acetalization methods, while effective, can sometimes lack selectivity and may not be suitable for sensitive substrates. acs.orgorganic-chemistry.org The exploration of novel catalytic systems is crucial for overcoming these limitations. This includes the use of heterogeneous catalysts, which offer the advantages of easy separation and reusability, contributing to more sustainable and cost-effective processes. rsc.org For instance, solid acid catalysts and metal-organic frameworks (MOFs) are being investigated for their high efficiency and selectivity in acetal (B89532) formation. Furthermore, enzymatic catalysis presents a green and highly specific alternative. Lipases and other hydrolases, for example, can be engineered to catalyze the formation of acetals under mild conditions, offering excellent chemo- and regioselectivity. The development of biocatalytic routes for the synthesis of this compound could significantly enhance its applicability in sensitive fields like drug delivery.

De-acetalization: The controlled cleavage of the acetal bond is central to the functionality of this compound, particularly in stimuli-responsive systems. While acid-catalyzed hydrolysis is the most common method, there is a growing interest in developing catalytic systems that allow for de-acetalization under more specific and milder conditions. mdpi.com This includes the design of catalysts that are activated by specific enzymes overexpressed in diseased tissues, or light-activated catalysts that offer spatiotemporal control over the release of the protected hydroxyl group or an encapsulated molecule. acs.orgnih.gov For example, the incorporation of photosensitizers into a polymer matrix containing this compound could enable light-triggered de-acetalization.

| Catalyst Type | Application | Advantages | Research Focus |

| Heterogeneous Catalysts | Acetalization | Easy separation, reusability, sustainability | Development of novel solid acids and MOFs |

| Enzymatic Catalysts | Acetalization/De-acetalization | High selectivity, mild reaction conditions, green chemistry | Engineering of lipases and other hydrolases |

| Stimuli-Responsive Catalysts | De-acetalization | Spatiotemporal control, targeted cleavage | Light-activated and enzyme-activated catalysts |

Integration into Advanced Manufacturing Techniques for Precision Polymer Synthesis

The unique properties of this compound can be fully exploited by incorporating it into well-defined polymer architectures. Advanced manufacturing techniques, particularly controlled radical polymerization (CRP) methods, are at the forefront of this endeavor.

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the precise control over polymer molecular weight, architecture, and functionality. acs.orgwikipedia.org By using a derivative of this compound that has been modified to act as a monomer, for instance by introducing a polymerizable group like a methacrylate, polymers with pendant acetal groups can be synthesized with a high degree of control. documentsdelivered.com

Future research will focus on optimizing the polymerization conditions for these acetal-containing monomers to achieve even greater control over the final polymer structure. This includes the development of novel initiators and chain transfer agents that are compatible with the acetal functionality. The ability to create block copolymers, star polymers, and other complex architectures with precise placement of the this compound units will open up new possibilities for the design of sophisticated materials for applications such as drug delivery, tissue engineering, and smart coatings. researchgate.net

| Polymerization Technique | Key Features | Application in this compound Chemistry |

| ATRP | Controlled molecular weight, narrow molecular weight distribution | Synthesis of well-defined polymers with pendant acetal groups |

| RAFT | Versatility with a wide range of monomers, complex architectures | Creation of block copolymers and other advanced polymer structures |

Deeper Mechanistic Understanding of O-Acetaldehydyl Group Behavior in Complex Chemical Environments

A thorough understanding of the behavior of the O-acetaldehydyl group in various chemical environments is critical for designing and optimizing materials based on this compound. The acid-catalyzed hydrolysis of acetals is a well-established reaction, but its kinetics and mechanism can be significantly influenced by the surrounding environment, especially within a polymer matrix.

Future research will delve deeper into the mechanistic details of acetal cleavage in complex biological and chemical systems. This includes studying the influence of neighboring groups within the polymer chain on the rate of hydrolysis. acs.orgacs.org For instance, the presence of hydrophilic or hydrophobic groups adjacent to the acetal moiety can affect the local pH and the accessibility of water molecules, thereby modulating the cleavage kinetics. mdpi.com Computational modeling and simulation will play a crucial role in elucidating these complex interactions and predicting the behavior of this compound-containing polymers in different environments.

Development of Robust and Scalable Synthetic Pathways for Industrial Relevance

For this compound to find widespread application, the development of robust, scalable, and cost-effective synthetic pathways is essential. While laboratory-scale syntheses provide the foundation, translating these to an industrial scale presents significant challenges.

Future research in this area will focus on optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. This includes the exploration of continuous flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. Microwave-assisted synthesis is another promising avenue for accelerating reaction times and improving yields in the functionalization of PEGs. rsc.org

Moreover, the development of purification methods that are amenable to large-scale production is crucial. Techniques such as tangential flow filtration and precipitation are being explored as alternatives to chromatography for the purification of functionalized PEGs. nih.govbio-itworld.com The establishment of cGMP (current Good Manufacturing Practice) compliant manufacturing processes will be a critical step for the use of this compound in pharmaceutical and medical device applications. jenkemusa.com

| Synthesis/Purification Approach | Key Advantages | Relevance to this compound |

| Continuous Flow Chemistry | Improved safety, efficiency, and scalability | Potential for large-scale, automated synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Efficient functionalization of hexaethylene glycol |

| Tangential Flow Filtration | Scalable purification | Removal of unreacted reagents and byproducts |

Synergistic Combinations with Other Functional Moieties for Multi-responsive Systems

The true potential of this compound may lie in its combination with other functional moieties to create multi-responsive materials. These "smart" materials can respond to multiple stimuli, allowing for more complex and controlled behaviors.

Future research will focus on the design and synthesis of polymers that incorporate the pH-sensitive O-acetaldehydyl group alongside other responsive units. For example, combining it with thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could lead to materials that exhibit both pH and temperature-dependent properties. acs.orgnih.govscholaris.ca Such dual-responsive systems could be designed to release a payload only when both a specific pH and temperature are present, offering a higher degree of targeting and control. semanticscholar.orgnih.gov

Other potential combinations include the integration of light-sensitive groups, such as azobenzenes or spiropyrans, which undergo conformational changes upon irradiation. nih.govrsc.orgrsc.org This would allow for light-triggered changes in the polymer's properties, which could be used to modulate the accessibility of the acetal groups to acid, thereby creating a light- and pH-responsive system. Similarly, the incorporation of redox-sensitive groups, such as disulfide bonds, could lead to materials that respond to both pH and the redox potential of the environment, which is particularly relevant for applications in cancer therapy where the tumor microenvironment is often characterized by both lower pH and higher glutathione (B108866) concentrations. mdpi.comnih.govnih.gov

| Stimulus Combination | Potential Application | Research Trend |

| pH and Temperature | Targeted drug delivery, smart hydrogels | Development of dual-responsive block copolymers and nanogels |

| pH and Light | Spatiotemporally controlled release, photopatterning | Integration of photochromic molecules into acetal-containing polymers |

| pH and Redox | Cancer therapy, biosensing | Synthesis of polymers with both acid-labile and disulfide linkages |

Q & A

Q. How can O-Acetaldehydyl-hexaethylene glycol be synthesized and characterized for academic research?

Methodological Answer: Synthesis typically involves the acetaldehyde functionalization of hexaethylene glycol via nucleophilic addition under anhydrous conditions. Key steps include:

- Reagent preparation : Use freshly distilled acetaldehyde and hexaethylene glycol in a 1:1 molar ratio.

- Catalysis : Employ acid catalysts (e.g., p-toluenesulfonic acid) at 60–80°C under nitrogen atmosphere to prevent oxidation .

- Characterization : Validate purity and structure using:

- Validation : Cross-reference spectral data with PubChem or NIST databases to ensure reproducibility .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer: Critical properties include:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Record saturation points at 25°C and 40°C .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) and glass transition (Tg) under inert gas .

- Hydrophilic-lipophilic balance (HLB) : Calculate via Griffin’s method using saponification and acid values .

- Toxicity screening : Conduct acute toxicity assays (e.g., in vitro cell viability tests) using HEK293 or HepG2 cell lines, referencing OECD guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Methodological Answer: Contradictions often arise from impurities, solvent batch variability, or measurement techniques. To address this:

- Systematic replication : Reproduce experiments using standardized solvents (e.g., HPLC-grade) and controlled humidity/temperature.

- Analytical calibration : Validate solvent purity via gas chromatography (GC) and Karl Fischer titration for water content .

- Statistical analysis : Apply ANOVA to compare datasets, identifying outliers or systematic errors. Use analog data (e.g., hexaethylene glycol derivatives) to infer trends .

- Machine learning : Train models on existing solubility databases (e.g., PubChem) to predict solvent compatibility .

Q. What experimental protocols are recommended for studying the compound’s stability under varying environmental conditions (pH, temperature, UV exposure)?

Methodological Answer: Design a factorial experiment with controlled variables:

- pH stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240 nm (acetaldehyde release).

- Thermal stress : Use accelerated aging studies (40–80°C) with periodic sampling for HPLC analysis .

- Photodegradation : Expose samples to UV light (254 nm) in quartz cuvettes; quantify breakdown products using LC-MS .

- Data rigor : Ensure biological triplicates and technical duplicates. Report confidence intervals and effect sizes per NIH reporting standards .

Q. How can researchers address gaps in toxicological data for this compound?

Methodological Answer:

- Analog-based inference : Use structurally similar compounds (e.g., polyethylene glycol ethers) to model acute toxicity (LD50) and bioaccumulation potential .

- High-throughput screening : Employ in silico tools (e.g., EPA’s TEST suite) to predict endpoints like neurotoxicity or mutagenicity .

- In vivo alternatives**: Utilize zebrafish embryo assays (FET test) to assess developmental toxicity, adhering to ISO 15088 protocols .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response relationships in cytotoxicity studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- EC50/IC50 calculation : Apply four-parameter logistic curves with bootstrap resampling (n=5000) to estimate confidence intervals .

- Outlier management : Use Grubbs’ test (α=0.05) to exclude anomalies, ensuring biological rather than technical replicates .

Q. How should researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Interlaboratory validation : Collaborate with independent labs to replicate synthesis under identical conditions.

- Batch comparison : Analyze three independent batches via NMR and HPLC; report RSD (%) for purity and yield .

- Open-science practices : Publish detailed protocols on platforms like Protocols.io , including raw spectral data and step-by-step videos .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.